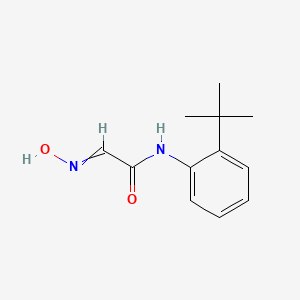![molecular formula C12H22N4O9 B14626937 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate CAS No. 54661-99-3](/img/structure/B14626937.png)
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate is a chemical compound with the molecular formula C12H22N4O9 It is known for its complex structure, which includes multiple functional groups such as carbamates and ethoxycarbonyl groups
Métodos De Preparación
The synthesis of 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate typically involves multiple steps. One common method includes the reaction of ethoxycarbonylamino compounds with carbamoyloxy ethoxyethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry is crucial in monitoring the reaction progress and confirming the structure of the final product .
Análisis De Reacciones Químicas
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a prodrug.
Mecanismo De Acción
The mechanism of action of 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes, leading to inhibition of their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate can be compared with other similar compounds such as:
Diethyl 4,12-dioxo-5,8,11-trioxa-2,3,13,14-tetraazapentadecane-1,15-dioate: This compound has a similar structure but differs in the arrangement of functional groups.
Diaethylenglykol-bis-aethylhydrazodicarboxylat: Another related compound with different substituents on the ethoxycarbonyl groups.
Propiedades
Número CAS |
54661-99-3 |
|---|---|
Fórmula molecular |
C12H22N4O9 |
Peso molecular |
366.32 g/mol |
Nombre IUPAC |
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C12H22N4O9/c1-3-22-9(17)13-15-11(19)24-7-5-21-6-8-25-12(20)16-14-10(18)23-4-2/h3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
Clave InChI |
NYUIZQQQAYUWBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NNC(=O)OCCOCCOC(=O)NNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


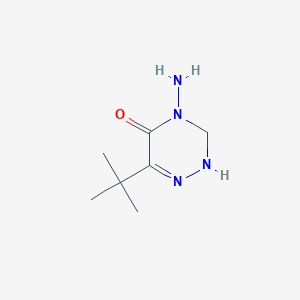

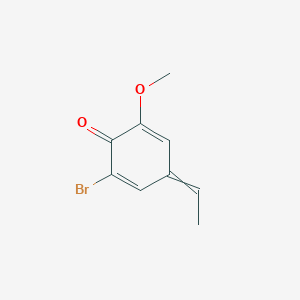
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
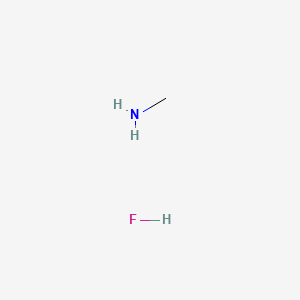


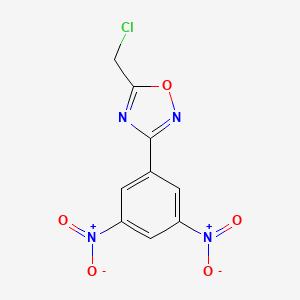
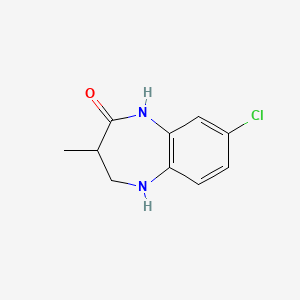
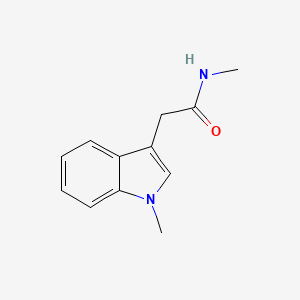

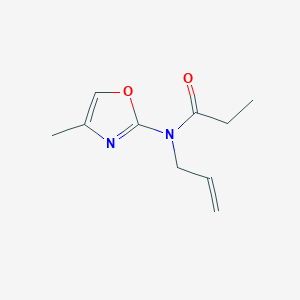
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
